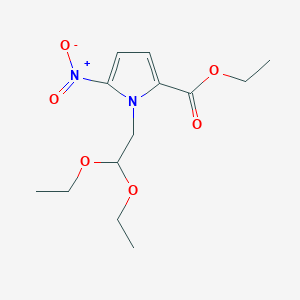

Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-(2,2-diethoxyethyl)-5-nitropyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O6/c1-4-19-12(20-5-2)9-14-10(13(16)21-6-3)7-8-11(14)15(17)18/h7-8,12H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXFNSFTGHOHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=CC=C1[N+](=O)[O-])C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656805 | |

| Record name | Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105187-49-2 | |

| Record name | Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105187-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway for Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry and drug development. The synthesis commences with the preparation of the precursor, Ethyl 5-nitro-1H-pyrrole-2-carboxylate, via electrophilic nitration of Ethyl 1H-pyrrole-2-carboxylate. The subsequent N-alkylation of the nitropyrrole intermediate with 2-bromo-1,1-diethoxyethane yields the target molecule. This document delineates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters for process control and optimization. Characterization data and purification techniques are also thoroughly addressed to ensure the synthesis of a highly pure final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Substituted Nitropyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group onto the pyrrole ring significantly enhances its chemical reactivity, rendering it a versatile intermediate for the synthesis of more complex molecular architectures.[2] The target molecule, Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate, with its protected aldehyde functionality and reactive nitro group, presents a valuable synthon for the elaboration into a variety of pharmacologically relevant compounds.

This guide provides a detailed exposition of a reliable synthetic route to this important molecule, emphasizing not just the procedural steps but the chemical rationale behind the chosen methodologies. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these procedures to their specific needs.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic disconnection of the target molecule, Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate (1), suggests a two-step approach. The primary disconnection is at the nitrogen-carbon bond of the pyrrole ring, leading back to Ethyl 5-nitro-1H-pyrrole-2-carboxylate (2) and a suitable 2,2-diethoxyethylating agent, such as 2-bromo-1,1-diethoxyethane (3). The second disconnection involves the removal of the nitro group from compound 2, leading to the readily accessible starting material, Ethyl 1H-pyrrole-2-carboxylate (4).

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate (2)

This initial step involves the electrophilic nitration of Ethyl 1H-pyrrole-2-carboxylate. The pyrrole ring is highly activated towards electrophilic substitution, and direct nitration with strong acids like a mixture of nitric and sulfuric acid can lead to polymerization and degradation. [3]A milder and more controlled nitrating agent is therefore required. The use of nitric acid in acetic anhydride at low temperatures is a well-established method for the mononitration of pyrroles. [4][5]The electron-withdrawing carboxylate group at the 2-position directs the incoming nitro group to the 5-position.

Synthesis of Starting Material: Ethyl 1H-pyrrole-2-carboxylate (4)

A reliable and scalable procedure for the synthesis of Ethyl 1H-pyrrole-2-carboxylate is available from Organic Syntheses. [6]This two-step procedure begins with the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide.

Experimental Protocol: Nitration

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl 1H-pyrrole-2-carboxylate (4) | 139.15 | 10.0 g | 0.0719 | Ensure dryness |

| Acetic Anhydride | 102.09 | 100 mL | - | Anhydrous |

| Fuming Nitric Acid (>90%) | 63.01 | 4.53 g (3.0 mL) | 0.0719 | Handle with extreme care |

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Ethyl 1H-pyrrole-2-carboxylate (4) and acetic anhydride.

-

Cool the mixture to -10 °C in an ice-salt bath with constant stirring.

-

Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

-

After the addition is complete, continue stirring the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford pure Ethyl 5-nitro-1H-pyrrole-2-carboxylate (2) as a solid.

Expected Yield: 70-80%

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: N-Alkylation to Yield Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate (1)

The final step in the synthesis is the N-alkylation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by a strong base to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction with an appropriate alkylating agent.

Choice of Base and Solvent

A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen without competing in the subsequent alkylation reaction. Sodium hydride (NaH) is an excellent choice for this purpose. The reaction should be carried out in an anhydrous aprotic solvent to prevent quenching of the base and the pyrrolide anion. Tetrahydrofuran (THF) is a suitable solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

Experimental Protocol: N-Alkylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl 5-nitro-1H-pyrrole-2-carboxylate (2) | 184.14 | 5.0 g | 0.0271 | Dry thoroughly |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (NaH) | 1.30 g | 0.0326 | Handle with care under inert atmosphere |

| 2-Bromo-1,1-diethoxyethane (3) | 197.07 | 6.40 g (4.6 mL) | 0.0325 | Freshly distilled if necessary |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Dry over sodium/benzophenone |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride dispersion.

-

Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous THF to the flask.

-

In a separate flask, dissolve Ethyl 5-nitro-1H-pyrrole-2-carboxylate (2) in anhydrous THF.

-

Slowly add the solution of the nitropyrrole to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). Hydrogen gas evolution will be observed.

-

Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure complete formation of the sodium salt.

-

Cool the reaction mixture back to 0 °C and add 2-bromo-1,1-diethoxyethane (3) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of ethanol, followed by water.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate (1).

Expected Yield: 60-75%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy to confirm its structure and purity.

Purification and Characterization

Purification

-

Recrystallization: This technique is particularly useful for the purification of the solid intermediate, Ethyl 5-nitro-1H-pyrrole-2-carboxylate. Ethanol is a suitable solvent for this purpose.

-

Column Chromatography: This is the preferred method for purifying the final oily product, Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is effective.

Characterization

The structural elucidation and purity assessment of the synthesized compounds are critical. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure of the molecules.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compounds, confirming their elemental composition.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups such as C=O (ester), N-O (nitro), and N-H (in the intermediate).

Safety Considerations

-

Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere, and all glassware must be thoroughly dried before use.

-

2-Bromo-1,1-diethoxyethane: A lachrymator and should be handled in a fume hood.

-

Solvents: Anhydrous solvents like THF can form explosive peroxides and should be handled with care.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate. The two-step process, involving a controlled nitration followed by a standard N-alkylation, utilizes readily available starting materials and established synthetic methodologies. By carefully controlling the reaction conditions and employing appropriate purification techniques, the target molecule can be obtained in good yield and high purity. This versatile building block holds significant potential for the synthesis of novel therapeutic agents and functional materials.

References

-

Organic Syntheses, Coll. Vol. 4, p.473 (1963); Vol. 38, p.38 (1958).

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.

-

ChemSynthesis. (2025). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate.

-

Organic Syntheses, Coll. Vol. 4, p.731 (1963); Vol. 34, p.71 (1954).

- Anderson, H. J. (1959). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 37(11), 2053–2059.

-

Chem-Impex. (n.d.). Ethyl 5-nitro-1H-pyrrole-2-carboxylate.

-

Organic Syntheses, Coll. Vol. 6, p.892 (1988); Vol. 58, p.134 (1978).

-

Google Patents. (n.d.). Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.

-

Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole.

-

Organic Syntheses, Coll. Vol. 9, p.145 (1998); Vol. 72, p.18 (1995).

-

Sigma-Aldrich. (n.d.). Ethyl 1H-pyrrole-2-carboxylate.

-

Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids.

- Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 208, 112832.

-

Organic Syntheses, Coll. Vol. 5, p.102 (1973); Vol. 46, p.14 (1966).

- Pereira, A., & Pinho e Melo, T. M. V. D. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(16), 5122.

-

Brainly.in. (2022). (ii) Nitration of pyrrole gives .

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages advanced computational prediction methodologies to offer robust insights into its chemical behavior. Furthermore, a plausible synthetic route is proposed, grounded in established organic chemistry principles for analogous structures.

Introduction: The Significance of Substituted Nitro-Pyrroles

Pyrrole-based scaffolds are ubiquitous in biologically active natural products and synthetic pharmaceuticals. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and reactivity of the pyrrole ring, often enhancing its biological activity.[1][2] The title compound, Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate, combines the nitro-pyrrole core with an N-alkylation featuring a protected aldehyde (diethoxyethyl acetal) and an ethyl ester functional group. This unique combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecular architectures with potential applications in drug discovery and materials science.[1]

Predicted Physicochemical Properties

In the absence of direct experimental data, the physicochemical properties of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate have been predicted using the SwissADME computational tool, a widely recognized platform for in silico drug discovery.[1][3][4][5][6]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C13H20N2O6 |

| Molecular Weight | 300.31 g/mol [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.15 |

| Water Solubility | Moderately soluble |

| Topological Polar Surface Area (TPSA) | 98.9 Ų |

| Number of Hydrogen Bond Acceptors | 6 |

| Number of Hydrogen Bond Donors | 0 |

| Molar Refractivity | 73.50 |

These predicted values suggest that the compound possesses moderate lipophilicity and water solubility, characteristics that are often sought in drug candidates to ensure adequate bioavailability. The topological polar surface area (TPSA) is within a range that suggests good cell permeability.

Proposed Synthesis Workflow

Diagram of the Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocols

Step 1: N-Alkylation of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

This step involves the alkylation of the pyrrole nitrogen with bromoacetaldehyde diethyl acetal. The pyrrole NH proton is moderately acidic and can be deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic pyrrolide anion, which then undergoes an SN2 reaction with the alkyl halide.[7][8]

-

Materials:

-

Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Bromoacetaldehyde diethyl acetal (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Ethyl 5-nitro-1H-pyrrole-2-carboxylate in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add bromoacetaldehyde diethyl acetal dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

Alternative Precursor Synthesis: Esterification and Nitration

An alternative approach would involve the initial synthesis of the N-alkylated pyrrole ester followed by nitration.

Step 2a: Synthesis of Ethyl 1-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxylate

This would follow a similar N-alkylation protocol as described above, starting from Ethyl 1H-pyrrole-2-carboxylate.

Step 2b: Nitration of Ethyl 1-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxylate

The nitration of the pyrrole ring is typically carried out under mild conditions to avoid polymerization. A common reagent for this transformation is nitric acid in acetic anhydride.[9][10] The electron-donating nature of the N-alkyl group and the electron-withdrawing nature of the C2-ester direct the nitration to the C5 position.

-

Materials:

-

Ethyl 1-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxylate (1.0 eq)

-

Acetic anhydride

-

Fuming nitric acid

-

Ice-water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Ethyl 1-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution to -10 °C.

-

Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride, maintaining the temperature below -5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate.

-

Potential Biological Activity and Applications

While no specific biological data exists for Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate, the broader class of nitro-aromatic and nitro-heterocyclic compounds is known to exhibit a wide range of biological activities. Many nitro compounds act as prodrugs, where the nitro group is reduced in vivo to generate reactive nitrogen species that can have cytotoxic effects. This mechanism is the basis for the antimicrobial and anticancer properties of several known drugs.

Diagram of a Potential Mechanism of Action

Caption: General mechanism of action for nitro-aromatic prodrugs.

The presence of the nitro group in the title compound suggests potential for:

-

Antimicrobial Activity: Nitro-heterocycles are effective against a range of bacteria and protozoa. The reductive activation of the nitro group in anaerobic or microaerophilic environments, common in many pathogenic microorganisms, leads to the formation of cytotoxic radicals.

-

Anticancer Activity: The hypoxic environment of solid tumors can facilitate the selective reduction of nitro compounds by nitroreductase enzymes that are overexpressed in these tissues. This targeted activation makes nitro-aromatics attractive candidates for the development of hypoxia-activated prodrugs.

-

Materials Science: The electronic properties imparted by the nitro and ester groups on the pyrrole ring suggest potential applications in the development of novel organic electronic materials.

Further research, including synthesis and in vitro/in vivo testing, is required to validate these potential applications.

Safety and Handling

While a specific safety data sheet for Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate is not available, general precautions for handling nitro-aromatic compounds and substituted pyrroles should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a cool, dry place away from heat and sources of ignition.

-

Toxicity: Nitro-aromatic compounds can be toxic and may cause skin and eye irritation. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate is a molecule with significant potential as a versatile building block in medicinal chemistry and materials science. Although experimental data is currently scarce, this guide provides a solid foundation for future research by offering robust computational predictions of its physicochemical properties and a plausible, detailed synthetic pathway. The insights into its potential biological activities, based on the well-established pharmacology of the nitro-pyrrole scaffold, should encourage further investigation into this promising compound.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

SIB Swiss Institute of Bioinformatics. SwissADME. [Link]

-

Wikipedia. Pyrrole. [Link]

-

QuimicaOrganica.org. Nitration au pyrrole. [Link]

-

Homework.Study.com. Propose a mechanism for the nitration of pyrrole. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. SwissADME [swissadme.ch]

- 4. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 5. bio.tools [bio.tools]

- 6. SwissADME: Significance and symbolism [wisdomlib.org]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 9. Nitration au pyrrole [quimicaorganica.org]

- 10. homework.study.com [homework.study.com]

A Guide to the Paal-Knorr Synthesis of Substituted Pyrroles: Core Starting Materials and Mechanistic Insights

Abstract

The Paal-Knorr synthesis, a foundational reaction in heterocyclic chemistry, represents one of the most direct and versatile methods for constructing the pyrrole ring.[1][2] First reported independently in 1884 by German chemists Carl Paal and Ludwig Knorr, this reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][3][4] Its enduring significance in organic synthesis, particularly in the fields of medicinal chemistry and materials science, is due to its operational simplicity, the accessibility of its starting materials, and the high value of the resulting substituted pyrroles, which are core scaffolds in numerous pharmaceuticals, including the blockbuster drug Atorvastatin.[5][6][7] This technical guide provides an in-depth exploration of the requisite starting materials, the underlying reaction mechanism, and modern experimental protocols for researchers, scientists, and drug development professionals.

The Foundational Components: Selecting Your Starting Materials

The elegance of the Paal-Knorr synthesis lies in its convergent nature, where two readily available components are combined to form the aromatic pyrrole ring. The choice of these two starting materials directly dictates the substitution pattern of the final product.

The Carbon Framework: 1,4-Dicarbonyl Compounds

The 1,4-dicarbonyl compound serves as the four-carbon backbone of the pyrrole ring.[8] The versatility of this reaction is largely dependent on the scope of substituents that the dicarbonyl precursor can tolerate.

-

Structural Requirements: The essential feature is the presence of two carbonyl groups (ketones or aldehydes) separated by two carbon atoms.

-

Substituent Scope (R², R³, R⁴, R⁵): The reaction is highly versatile, allowing the R groups at the 2, 3, 4, and 5 positions of the resulting pyrrole to be hydrogen, alkyl, aryl, or ester groups.[1]

-

Common Precursors: The most classic and widely used substrate is 2,5-hexanedione (acetonylacetone), which yields 2,5-dimethylpyrrole derivatives.[9][10]

-

Synthetic Equivalents: Historically, the availability of diverse 1,4-dicarbonyl compounds was a limitation.[1] Modern synthetic methods have expanded access, and stable synthetic equivalents are now commonly employed. For instance, 2,5-dimethoxytetrahydrofuran is a frequently used and commercially available surrogate that hydrolyzes in situ to produce the necessary 1,4-dicarbonyl structure.[11]

The Nitrogen Source: Ammonia and Primary Amines

The second key component provides the nitrogen atom of the heterocycle and determines the nature of the substituent on the ring's nitrogen atom (the N¹ position).[12][13]

-

N-Unsubstituted Pyrroles (R¹ = H): To generate a pyrrole with a hydrogen on the nitrogen, ammonia or an ammonia precursor is used.[1] Common reagents include ammonium hydroxide, ammonium acetate, or ammonium carbonate.[1][10][12]

-

N-Substituted Pyrroles (R¹ = Alkyl, Aryl, etc.): The use of a primary amine (R-NH₂) is the gateway to installing a vast array of substituents on the pyrrole nitrogen. The scope of viable primary amines is broad and includes:

-

Aliphatic Amines: Simple and functionalized primary alkylamines.

-

Aromatic Amines: Anilines, including those bearing either electron-donating or electron-withdrawing groups, are effective nucleophiles.[12]

-

Heterocyclic Amines: Primary amines appended to other heterocyclic systems can also be used.[12]

-

A notable limitation arises with significant steric hindrance. Primary amines with bulky substituents at the α-carbon (e.g., cyclohexylamine or tert-butylamine) often fail to react or provide only low yields due to steric impediment during the cyclization step.[14][15]

The Reaction Mechanism: A Validated Pathway

The mechanism of the Paal-Knorr pyrrole synthesis was a subject of study for many years until the work of V. Amarnath and colleagues provided key insights, establishing a self-validating system that accounts for observed reaction kinetics.[1][13] The reaction proceeds through a logical sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

-

Hemiaminal Formation: The synthesis commences with the nucleophilic attack of the primary amine on one of the carbonyl carbons of the 1,4-dicarbonyl compound. Under acidic conditions, this carbonyl group is protonated, enhancing its electrophilicity. This step results in the formation of a hemiaminal intermediate.[6]

-

Intramolecular Cyclization: The crucial ring-forming step occurs when the nitrogen atom of the hemiaminal attacks the second carbonyl group within the same molecule.[1] This intramolecular cyclization, which forms a five-membered dihydroxy-pyrrolidine derivative, is typically the rate-determining step of the entire sequence.[6][12]

-

Aromatization via Dehydration: The cyclic intermediate is not yet aromatic. It undergoes a final dehydration step, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[12]

Caption: The Paal-Knorr pyrrole synthesis mechanism.

Experimental Protocols and Workflow

While classical conditions often involved prolonged heating, modern methodologies such as microwave-assisted synthesis have significantly improved reaction times and efficiency.[1][6]

General Experimental Workflow

The synthesis follows a logical and straightforward laboratory workflow, beginning with reactant selection and culminating in product purification.

Caption: General experimental workflow for the Paal-Knorr synthesis.

Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is a representative example of a traditional Paal-Knorr synthesis performed under reflux conditions.[6]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 2,5-hexanedione (1.0 eq., e.g., 228 mg), aniline (1.0 eq., e.g., 186 mg), and methanol (approx. 0.5 mL).

-

Catalysis: Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux in an oil bath for 15-30 minutes.

-

Product Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid. The product should precipitate as a solid.

-

Isolation: Collect the crystals by vacuum filtration, washing with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a 9:1 methanol/water mixture, to yield pure 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often reducing reaction times from hours to minutes.[6]

-

Reactant Preparation: To a 0.5-2 mL microwave vial, add a solution of the 1,4-diketone (1.0 eq., e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3.0 eq.).

-

Reaction: Seal the microwave vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80 °C) until the reaction is complete as monitored by TLC. The instrument will apply an initial high power to reach the target temperature, then maintain it with lower power.

-

Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic phase over magnesium sulfate.

-

Purification: Evaporate the solvent under reduced pressure and purify the crude residue by column chromatography to isolate the desired N-substituted pyrrole.

Quantitative Data and Reaction Optimization

The choice of catalyst and conditions can significantly impact yield and reaction time. While classical methods are robust, modern approaches focus on milder, more efficient, and environmentally benign catalysts.

Table 1: Comparison of Catalytic Systems for Paal-Knorr Synthesis

| Entry | 1,4-Dicarbonyl | Amine | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,5-Hexanedione | Aniline | Acetic Acid | None | 100 | 2 h | 92 | [7] |

| 2 | 2,5-Hexanedione | Benzylamine | Saccharin (10) | None | 80 | 15 min | 96 | [7] |

| 3 | 2,5-Hexanedione | Aniline | Tungstate Sulfuric Acid (1) | None | 60 | 15 min | 95 | [7] |

| 4 | 2,5-Hexanedione | p-Toluidine | Molybdate Sulfuric Acid (1) | None | 60 | 15 min | 95 | [7] |

| 5 | 2,5-Hexanedione | Aniline | Silica Sulfuric Acid | None | RT | 3 min | 98 | [7] |

| 6 | 2,5-Hexanedione | Benzylamine | Citric Acid | Water | 100 | 24 h | 91 |[16] |

As shown, solid acid catalysts and green solvents like water are highly effective, often providing excellent yields in remarkably short reaction times and under milder conditions than traditional protocols.[7][16]

Conclusion

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the construction of substituted pyrroles. Its enduring appeal is rooted in the strategic use of two fundamental starting materials: a 1,4-dicarbonyl compound to define the C2-C5 framework and a primary amine or ammonia to install the nitrogen and its corresponding substituent. By understanding the scope and limitations of these starting materials and leveraging modern catalytic and procedural advancements, researchers in both academic and industrial settings can efficiently access a vast chemical space of pyrrole derivatives for applications ranging from drug discovery to the development of advanced functional materials.

References

- Grokipedia. Paal–Knorr synthesis.

- Fiveable. Paal-Knorr Synthesis Definition. Organic Chemistry II Key Term.

- Wikipedia. Paal–Knorr synthesis.

- Alfa Chemistry. Paal-Knorr Synthesis.

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

- BenchChem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

- Organic Chemistry Portal. Paal-Knorr Furan Synthesis.

- BenchChem. Application Notes: Paal-Knorr Synthesis of Heterocycles Using 1,4-Dicarbonyl Compounds.

- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles.

- BenchChem. The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives.

- PubMed Central. Recent Advancements in Pyrrole Synthesis.

- Journal of the American Chemical Society. FURTHER STUDIES ON THE KNORR-PAAL SYNTHESIS OF 2,5-DIALKYLPYRROLES.

- Organic Chemistry Portal. Synthesis of pyrroles.

- Taylor & Francis Online. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.

- Scribd. Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction.

- ResearchGate. Preparation of 2,5-dimethyl-1-phenylpyrrole.

- Organic Syntheses. 2,5-dimethylpyrrole.

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scribd.com [scribd.com]

- 16. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 1105187-49-2: A Versatile Nitro-Pyrrole Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties and potential applications of the compound identified by CAS number 1105187-49-2, Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate. In the absence of extensive published data on this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer valuable insights for researchers in organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. The presence of a nitro group, an ethyl carboxylate, and a diethoxyethyl substituent imparts specific reactivity and physical characteristics to the molecule, making it a potentially valuable intermediate in multi-step syntheses.

A summary of the known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate

| Property | Value | Source |

| CAS Number | 1105187-49-2 | N/A |

| IUPAC Name | Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate | N/A |

| Molecular Formula | C13H20N2O6 | N/A |

| Molecular Weight | 300.31 g/mol | N/A |

| Appearance | Predicted: White to light yellow crystalline solid | General knowledge of similar compounds[1] |

| Solubility | Predicted: Soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. | General knowledge of similar compounds[1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Proposed Synthetic Pathway

While a specific synthesis for Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate has not been detailed in the public domain, a plausible synthetic route can be devised based on established pyrrole synthesis methodologies. A potential approach involves the initial formation of the substituted pyrrole ring followed by nitration. The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for constructing polysubstituted pyrroles.[2]

The proposed synthetic workflow is illustrated in the diagram below. This pathway is hypothetical and would require experimental validation.

Caption: Proposed two-step synthesis of CAS 1105187-49-2.

Reactivity and Potential Applications

The chemical structure of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate suggests its utility as a versatile synthetic intermediate.

-

The Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyrrole ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitro group. The nitro group can also be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization. This makes it a key precursor for building more complex heterocyclic systems.[3]

-

The Ethyl Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, including amides, acid chlorides, and other esters. It can also participate in condensation reactions.

-

The Diethoxyethyl Substituent: This acetal-protected aldehyde can be deprotected under acidic conditions to reveal a reactive aldehyde functionality. This aldehyde can then be used in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or aldol condensations.

Given these reactive sites, this compound is a promising building block for the synthesis of:

-

Pharmaceuticals: Pyrrole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][4][5] The functional handles on this molecule allow for its incorporation into larger, more complex structures with potential therapeutic applications.

-

Agrochemicals: Many modern pesticides and herbicides are based on heterocyclic scaffolds. The reactivity of this compound makes it a candidate for the development of new agrochemicals.[3]

-

Materials Science: Pyrrole-based polymers are known for their conductive properties. While the substituents on this molecule may hinder polymerization through the pyrrole ring, it could be incorporated as a functional monomer in other polymer systems.

Experimental Protocols (General Methodologies)

The following are generalized, step-by-step experimental protocols for the synthesis and characterization of a compound like Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate. These are illustrative and would need to be optimized for this specific molecule.

Proposed Synthesis of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate

Step 1: Synthesis of Ethyl 1-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxylate (Hypothetical)

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of tosylmethyl isocyanide (1.0 equivalent) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of ethyl (E)-4,4-diethoxybut-2-enoate (1.0 equivalent) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrrole intermediate.

Step 2: Nitration of Ethyl 1-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxylate (Hypothetical)

-

To a stirred solution of the pyrrole intermediate (1.0 equivalent) in acetic anhydride at -10 °C, add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and acetic acid dropwise, maintaining the temperature below -5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.[6]

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. | Characteristic shifts for the pyrrole ring protons, the ethyl ester, the diethoxyethyl group, and the influence of the nitro group on the chemical shifts of the pyrrole ring atoms. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C13H20N2O6. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-O stretches of the nitro group, the C=O stretch of the ester, and C-H and C-N stretches of the pyrrole ring. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating a high degree of purity. HPLC coupled with a UV detector is a common method for analyzing nitroaromatic compounds.[7][8] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and confirmation of structure. | Suitable for assessing the purity of starting materials and intermediates, and for the analysis of volatile and semi-volatile nitroaromatic compounds.[7][9] |

The workflow for the characterization of a novel substituted pyrrole is depicted below.

Caption: A standard workflow for the analytical characterization of a novel chemical entity.

Biological Activity

As of the date of this publication, there is no publicly available data on the biological activity or mechanism of action of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate. The toxicological properties of this compound have not been investigated. Therefore, it should be handled with appropriate safety precautions in a laboratory setting. Researchers are encouraged to perform in vitro and in vivo studies to explore its potential pharmacological effects.

Conclusion

Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate is a chemical intermediate with significant potential for use in organic synthesis. Its multifunctional nature provides a platform for the construction of a diverse range of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. While specific data for this compound is limited, this guide provides a solid foundation for researchers interested in its synthesis and application by drawing parallels with well-established chemistry of related pyrrole derivatives. Further experimental investigation is warranted to fully elucidate its properties and unlock its synthetic potential.

References

-

Analytical methods. (n.d.). Retrieved from [Link]

-

Ethyl 1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. (n.d.). MDPI. Retrieved from [Link]

-

ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. (2025). ChemSynthesis. Retrieved from [Link]

-

Innovating with Pyrrole Chemistry: The Role of Ethyl 5-nitro-1H-pyrrole-2-carboxylate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

ethyl 2-pyrrole carboxylate, 2199-43-1. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

-

(PDF) Synthesis of pyrrole and substituted pyrroles (Review). (n.d.). ResearchGate. Retrieved from [Link]

-

Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. Retrieved from [Link]

-

method 8091 nitroaromatics and cyclic ketones by gas chromatography. (n.d.). EPA. Retrieved from [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

-

Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. (2025). ResearchGate. Retrieved from [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing. Retrieved from [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health. Retrieved from [Link]

-

Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. (n.d.). Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. Ethyl pyrrole-2-carboxylate | 2199-43-1 [chemicalbook.com]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

Molecular weight and formula of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate (CAS: 1105187-49-2)

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate, a substituted nitro-pyrrole derivative of significant interest to medicinal chemists and drug development professionals. The document details the core physicochemical properties, outlines a proposed synthetic pathway with mechanistic insights, and discusses robust analytical methodologies for structural confirmation and purity assessment. Furthermore, it explores the compound's potential applications as a versatile building block in drug discovery, leveraging the established biological relevance of the nitro-pyrrole scaffold. This guide is intended to serve as an authoritative resource for researchers utilizing this compound in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate is a complex organic molecule incorporating several key functional groups that dictate its chemical reactivity and potential utility. The structure features a central pyrrole ring, a five-membered aromatic heterocycle fundamental to numerous biologically active compounds.[1][2] The ring is functionalized with an electron-withdrawing nitro group (-NO₂) at the 5-position, which significantly influences the electronic properties of the heterocycle and is a common pharmacophore in antimicrobial agents.[3] An ethyl carboxylate group at the 2-position provides a handle for further chemical modification, such as amide formation. Finally, the pyrrole nitrogen is alkylated with a 2,2-diethoxyethyl group, which serves as a stable acetal, effectively acting as a protected aldehyde.

These structural features make the compound a valuable and sophisticated intermediate in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 1105187-49-2 | [4] |

| Molecular Formula | C₁₃H₂₀N₂O₆ | [4] |

| Molecular Weight | 300.31 g/mol | [4] |

| MDL Number | MFCD11973836 | [4] |

| Canonical SMILES | CCOC(=O)C1=C(N(C=C1)CC(OCC)OCC)[O-] | N/A |

| Physical Form | Solid (Predicted) | N/A |

| Storage | Store in a dry, sealed place | [4] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The proposed synthesis is a three-step process starting from Ethyl 1H-pyrrole-2-carboxylate. The workflow is designed to first install the electron-withdrawing nitro group, which deactivates the ring and directs the subsequent alkylation, followed by the N-alkylation step.

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate

-

Rationale: The nitration of Ethyl 1H-pyrrole-2-carboxylate is regioselectively directed to the 5-position. The ester group at C2 is an electron-withdrawing group that deactivates the adjacent C3 position towards electrophilic substitution. The C5 position, being alpha to the nitrogen and electronically activated, is the most favorable site for electrophilic attack. A mild nitrating agent like nitric acid in acetic anhydride is chosen to prevent over-nitration or degradation of the sensitive pyrrole ring.

-

Procedure:

-

Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride at -10 °C under a nitrogen atmosphere.

-

Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic anhydride, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and stir until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with cold water and cold ethanol to yield Ethyl 5-nitro-1H-pyrrole-2-carboxylate as a solid.[5][6]

-

Step 2: Synthesis of Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate

-

Rationale: This step is a standard N-alkylation of the pyrrole nitrogen. The acidity of the N-H proton in the nitro-pyrrole intermediate is increased due to the electron-withdrawing effects of both the nitro and ester groups, facilitating its deprotonation by a mild base like potassium carbonate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction. 2-Bromo-1,1-diethoxyethane is the chosen electrophile to introduce the desired side chain.

-

Procedure:

-

To a solution of Ethyl 5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Caption: Standard workflow for purification and analysis.

Expected Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to each unique proton environment.

-

Ethyl Ester: A triplet around δ 1.3-1.4 ppm (3H, -CH₃) and a quartet around δ 4.3-4.4 ppm (2H, -OCH₂-).

-

Diethoxyethyl (Ethyls): Two overlapping triplets around δ 1.1-1.2 ppm (6H, 2 x -CH₃) and two overlapping quartets around δ 3.5-3.7 ppm (4H, 2 x -OCH₂-).

-

Diethoxyethyl (Backbone): A doublet around δ 4.5-4.6 ppm (2H, N-CH₂) and a triplet around δ 4.9-5.0 ppm (1H, -CH(OEt)₂). The coupling between these will confirm the chain's connectivity.

-

Pyrrole Ring: Two doublets in the aromatic region, likely around δ 7.0-7.2 ppm and δ 7.5-7.7 ppm (1H each), confirming the 2,5-disubstitution pattern.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 301.13, corresponding to the molecular weight of 300.31 g/mol .[4]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected to confirm the presence of the principal functional groups.

-

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹.

-

Ester Carbonyl (C=O): A strong stretching band around 1710-1730 cm⁻¹.

-

C-O Bonds: Multiple strong bands in the 1050-1250 cm⁻¹ region corresponding to the ester and acetal C-O bonds.

-

-

High-Performance Liquid Chromatography (HPLC): Analysis on a reverse-phase column (e.g., C18) should show a single major peak, allowing for the quantification of purity, which should typically be ≥95% for use in further research.[5]

Applications in Medicinal Chemistry and Drug Development

The title compound is not an end-product but a highly strategic intermediate for the synthesis of more complex drug candidates. Its value lies in the combination of a biologically relevant core and versatile functional handles.

The Nitro-Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] The addition of a nitro group, particularly in heteroaromatic systems, is a well-established strategy for developing antimicrobial and antiparasitic drugs.[3] For example, related nitro-pyrrole derivatives have been investigated for their activity against Mycobacterium tuberculosis.[7] Therefore, Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate serves as an excellent starting point for generating libraries of compounds for screening against various pathogens.

The Masked Aldehyde Functionality

The 1-(2,2-diethoxyethyl) group is a stable protecting group for an aldehyde. This latent functionality can be unmasked under mild acidic conditions to reveal a highly reactive aldehyde, which can then be used in a variety of subsequent chemical transformations to build molecular diversity.

Caption: Synthetic utility via deprotection and derivatization.

This strategy allows for:

-

Reductive Amination: Reaction of the aldehyde with primary or secondary amines followed by reduction to generate a diverse library of secondary and tertiary amine derivatives.

-

Wittig Reaction: Formation of carbon-carbon double bonds to introduce varied side chains.

-

Condensation Reactions: Formation of imines, oximes, or hydrazones, which are themselves important pharmacophores in many drug classes.

By leveraging these transformations, researchers can rapidly access a wide array of novel chemical entities built upon the bioactive nitro-pyrrole core for screening in various therapeutic areas, from infectious diseases to oncology.

References

-

PubChem, "Ethyl 1H-pyrrole-2-carboxylate," National Center for Biotechnology Information. [Online]. Available: [Link]

-

Organic Syntheses, "1H-Pyrrole-2-carboxylic acid, ethyl ester," Organic Syntheses. [Online]. Available: [Link]

-

SciTechnol, "Therapeutic Significance of Pyrrole in Drug Delivery," SciTechnol. [Online]. Available: [Link]

-

ChemSynthesis, "ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate," ChemSynthesis. [Online]. Available: [Link]

-

NIST, "1H-Pyrrole-2-carboxaldehyde, 1-ethyl-," National Institute of Standards and Technology. [Online]. Available: [Link]

-

The Good Scents Company, "tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde," The Good Scents Company. [Online]. Available: [Link]

-

MDPI, "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core," Molecules. [Online]. Available: [Link]

-

PubMed Central, "Bioactive pyrrole-based compounds with target selectivity," National Library of Medicine. [Online]. Available: [Link]

-

PubMed Central, "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential," National Library of Medicine. [Online]. Available: [Link]

-

Manasa Life Sciences, "Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate," Manasa Life Sciences. [Online]. Available: [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS 1105187-49-2 | Ethyl 1-(2,2-diethoxyethyl)-5-nitro-1H-pyrrole-2-carboxylate - Synblock [synblock.com]

- 5. chemimpex.com [chemimpex.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for substituted nitro-pyrroles

An In-Depth Technical Guide to the Spectroscopic Data of Substituted Nitro-Pyrroles

Abstract

Substituted nitro-pyrroles are a pivotal class of heterocyclic compounds, integral to the fields of medicinal chemistry, materials science, and agricultural chemistry. Their biological activity and material properties are intrinsically linked to their molecular structure. Consequently, the unambiguous elucidation of their structure is a prerequisite for any meaningful research and development. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural characterization of these compounds. This document moves beyond a mere listing of data, providing in-depth explanations of the underlying principles, causality behind experimental choices, and field-proven insights into spectral interpretation, thereby ensuring scientific integrity and trustworthiness.

Table of Contents

-

Introduction: The Significance of Nitro-Pyrroles

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure 2.1. Core Principles: The Electronic Landscape of the Nitro-pyrrole Nucleus 2.2. ¹H NMR Spectroscopy: A Window into the Proton Environment 2.3. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton 2.4. Data Summary: NMR Chemical Shifts for Substituted Nitro-pyrroles 2.5. Experimental Protocol for NMR Analysis 2.6. Visualization: A Standardized NMR Analysis Workflow

-

Infrared (IR) Spectroscopy: Identifying Functional Groups 3.1. Fundamental Principles of Molecular Vibrations 3.2. Characteristic Vibrational Frequencies of Nitro-pyrroles 3.3. Data Summary: Key IR Absorptions for Substituted Nitro-pyrroles 3.4. Experimental Protocol for FTIR-ATR Analysis 3.5. Visualization: Key Vibrational Modes in a Nitro-pyrrole

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation 4.1. Principles of Electron Ionization (EI) Mass Spectrometry 4.2. Characteristic Fragmentation Patterns of Substituted Nitro-pyrroles 4.3. Data Summary: Key Fragments in EI-MS of Nitro-pyrroles 4.4. Experimental Protocol for GC-MS Analysis 4.5. Visualization: Common Fragmentation Pathway for a Nitro-pyrrole

-

References

Introduction: The Significance of Nitro-Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous natural products, including heme, chlorophyll, and vitamin B12.[1] The introduction of a nitro (-NO₂) group onto this scaffold dramatically alters its electronic properties and reactivity, often imparting significant biological activity. Nitro-pyrrole derivatives are found in a range of natural products, such as the pyrrolomycins and nitropyrrolins, which exhibit interesting bioactivities.[2] The strong electron-withdrawing nature of the nitro group makes the pyrrole ring electron-deficient, influencing its role in molecular interactions and its metabolic fate.[3]

For scientists in drug discovery and materials science, the precise characterization of synthesized substituted nitro-pyrroles is non-negotiable. It ensures compound identity, purity, and provides the foundational data for structure-activity relationship (SAR) studies. The trifecta of modern spectroscopic techniques—NMR, IR, and MS—provides a complementary and comprehensive picture of the molecular structure. This guide is designed to empower researchers to confidently acquire and interpret this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5]

Core Principles: The Electronic Landscape of the Nitro-pyrrole Nucleus

The aromatic pyrrole ring has a unique electronic structure where the nitrogen's lone pair of electrons participates in the π-system. This results in a relatively electron-rich ring, with the α-positions (C2/C5) being more electron-rich than the β-positions (C3/C4). The introduction of a nitro group, a potent electron-withdrawing group via both resonance and inductive effects, profoundly perturbs this electron distribution. This "deshielding" effect is central to interpreting the NMR spectra of these compounds. The electron density is pulled away from the pyrrole ring, causing the attached protons and carbons to experience a stronger effective magnetic field and thus resonate at a higher frequency (downfield shift).[6]

¹H NMR Spectroscopy: A Window into the Proton Environment

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[7]

-

Unsubstituted Pyrrole: The protons on an unsubstituted pyrrole ring typically appear as two multiplets: the α-protons (H2/H5) around δ 6.7 ppm and the β-protons (H3/H4) around δ 6.2 ppm. The N-H proton signal is often broad and can appear over a wide range (δ 8.0-12.0 ppm), its position being highly dependent on solvent and concentration.[8][9]

-

Effect of the Nitro Group: A nitro substituent causes a significant downfield shift for the remaining ring protons due to its deshielding effect. The magnitude of the shift is dependent on the position of the nitro group. For example, in 3-nitropyrrole, the proton at C2 is shifted significantly downfield, as is the proton at C5. The proton at C4 also experiences a downfield shift, but to a lesser extent.[3]

-

Coupling Constants (J): The splitting patterns of the signals (singlet, doublet, triplet, etc.) are governed by the number of neighboring protons, following the n+1 rule for first-order spectra.[10] The coupling constants between adjacent protons in the pyrrole ring provide valuable information about their relative positions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.[11]

-

Unsubstituted Pyrrole: The α-carbons (C2/C5) of pyrrole resonate at approximately δ 118 ppm, while the β-carbons (C3/C4) are found further upfield at around δ 108 ppm.[12]

-

Effect of the Nitro Group: The carbon atom directly attached to the nitro group experiences a very strong deshielding effect, causing its signal to shift significantly downfield. The other ring carbons are also shifted downfield, with the effect diminishing with distance from the nitro group. For 3-nitropyrrole, the C3 signal is shifted significantly downfield, while the signals for C2, C4, and C5 also move downfield compared to unsubstituted pyrrole.[3][13]

Data Summary: NMR of Substituted Nitro-pyrroles

The following table summarizes typical NMR data for some representative substituted nitro-pyrroles.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference(s) |

| Unsubstituted Pyrrole | CDCl₃ | 8.1 (br s, 1H, N-H), 6.74 (t, 2H, H-2/5), 6.24 (t, 2H, H-3/4) | 118.7 (C-2/5), 108.2 (C-3/4) | [9][12] |

| 3-Nitropyrrole | DMSO-d₆ | 12.0 (br s, 1H, N-H), 7.91 (t, 1H, H-2), 6.91 (t, 1H, H-5), 6.69 (dd, 1H, H-4) | 133.0 (C-3), 122.9 (C-2), 119.8 (C-5), 110.1 (C-4) | [3][13] |

| Methyl 4-nitro-1H-pyrrole-2-carboxylate | - | Data not fully specified in search results | Data not fully specified in search results | [14] |

| Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate | - | Data not fully specified in search results | Data available from DFT calculations | [15] |

Note: Chemical shifts are highly dependent on the solvent and the presence of other substituents.

Experimental Protocol for NMR Analysis

A self-validating NMR protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Purity: Ensure the sample is of high purity (>95%) to avoid misleading signals from impurities.

-

Mass: For ¹H NMR, accurately weigh 5-10 mg of the nitro-pyrrole sample. For ¹³C NMR, a higher concentration is required, typically 20-50 mg.[16]

-

Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. The choice is critical as residual solvent signals must not overlap with analyte signals.[17]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can severely degrade spectral quality.[1]

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.[6]

-

-

Data Acquisition (400 MHz Spectrometer Example):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between pulses ensures proper relaxation.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer delay of 2-5 seconds is used to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is subjected to a Fourier Transform to generate the spectrum.

-

The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

-

The chemical shift axis is calibrated using the TMS or residual solvent signal.

-

Visualization: A Standardized NMR Analysis Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[18] It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes.[19]

Fundamental Principles of Molecular Vibrations

The primary vibrational modes that give rise to IR signals are stretching (a change in bond length) and bending (a change in bond angle). For a substituted nitro-pyrrole, the key functional groups—the N-H bond, aromatic C-H bonds, C=C and C-N bonds of the ring, and the N-O bonds of the nitro group—all have characteristic absorption frequencies.

Characteristic Vibrational Frequencies of Nitro-pyrroles

The IR spectrum of a substituted nitro-pyrrole is often dominated by the intense absorptions of the nitro group.

-

N-O Stretching: The most diagnostic signals for a nitro group are its asymmetric and symmetric stretching vibrations.[20]

-

Asymmetric Stretch (ν_as): A very strong band typically appears in the range of 1550-1475 cm⁻¹.[14]

-

Symmetric Stretch (ν_s): A strong band is observed at a lower frequency, typically between 1360-1290 cm⁻¹.[14] The presence of this pair of strong bands is a very reliable indicator of a nitro group.[21]

-

-

N-H Stretching: For N-unsubstituted pyrroles, a band corresponding to the N-H stretch appears in the region of 3500-3300 cm⁻¹. This band can be sharp or broad depending on hydrogen bonding.[11]

-

Aromatic C-H Stretching: These absorptions typically occur just above 3000 cm⁻¹, in the 3150-3100 cm⁻¹ region.[9]

-

Pyrrole Ring Stretching: Vibrations involving the C=C and C-N bonds of the aromatic ring usually give rise to several bands of variable intensity in the 1600-1400 cm⁻¹ region.[22]

Data Summary: Key IR Absorptions for Substituted Nitro-pyrroles

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes | Reference(s) |

| N-H Stretch | 3500 - 3300 | Medium-Strong, Broad | Present in N-unsubstituted pyrroles. | [11] |

| Aromatic C-H Stretch | 3150 - 3100 | Medium | Characteristic of the pyrrole ring protons. | [9] |

| N-O Asymmetric Stretch | 1550 - 1475 | Very Strong | Highly diagnostic for the nitro group. | [14][20] |

| Pyrrole Ring Stretch | 1600 - 1400 | Medium-Variable | C=C and C-N ring vibrations. | [22] |

| N-O Symmetric Stretch | 1360 - 1290 | Strong | The second highly diagnostic nitro group band. | [14][20] |

Experimental Protocol for FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique in modern FTIR that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[6]

-

Sample Application (Solids): Place a small amount of the powdered nitro-pyrrole sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.

-

Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[19]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization: Key Vibrational Modes in a Nitro-pyrrole

Caption: Key IR vibrational modes for a typical substituted nitro-pyrrole.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

Principles of Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[23] The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. The mass spectrometer separates these fragments based on their m/z ratio, generating a mass spectrum.

Characteristic Fragmentation Patterns of Substituted Nitro-pyrroles

The fragmentation of nitro-aromatic compounds is well-characterized and provides several diagnostic pathways.

-